7-fluoro-1H-indazol-5-amine

Catalog No.
S9062552
CAS No.
M.F
C7H6FN3
M. Wt
151.14 g/mol
Availability
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7-fluoro-1H-indazol-5-amine

Product Name

7-fluoro-1H-indazol-5-amine

IUPAC Name

7-fluoro-1H-indazol-5-amine

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C7H6FN3/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11)

InChI Key

UTMPXPRCSDSDOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)F)N

7-Fluoro-1H-indazol-5-amine is a heterocyclic compound with the molecular formula C7H6FN3. This compound belongs to the indazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of a fluorine atom at the 7-position and an amine group at the 5-position contributes to its unique chemical properties and potential biological activities. Indazoles, including 7-fluoro-1H-indazol-5-amine, are known for their diverse applications in medicinal chemistry, particularly as building blocks for pharmaceuticals and agrochemicals .

, including:

  • Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
  • Reduction: The compound can be reduced to yield other amines or substituted derivatives.
  • Substitution: The fluorine atom can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles in substitution reactions .

The biological activity of 7-fluoro-1H-indazol-5-amine has been a subject of research due to its potential as an enzyme inhibitor and receptor modulator. Studies have indicated that this compound may exhibit anticancer, anti-inflammatory, and antimicrobial properties. Its interaction with specific molecular targets can lead to significant biological effects, making it a candidate for drug development .

The synthesis of 7-fluoro-1H-indazol-5-amine typically involves several methods:

  • Cyclization of Precursors: A common approach is the cyclization of 2-fluorobenzaldehyde derivatives with hydrazine to form the indazole ring.
  • Palladium-Catalyzed Reactions: Recent advancements have included palladium-catalyzed cross-coupling reactions that allow for the efficient synthesis of indazole derivatives under mild conditions .
  • Copper-Catalyzed Cyclization: Another method involves copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones, which can tolerate various functional groups and yield high purity products .

7-Fluoro-1H-indazol-5-amine has numerous applications in different fields:

  • Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals targeting various diseases.
  • Biochemical Research: The compound is studied for its potential roles in enzyme inhibition and receptor modulation.
  • Material Science: It is utilized in developing new materials with specific chemical properties .

Research on the interaction of 7-fluoro-1H-indazol-5-amine with biological targets has revealed its potential as a selective inhibitor for certain enzymes. For instance, studies have shown that it can inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. Understanding these interactions is essential for evaluating its therapeutic potential and safety profile in drug development .

Several compounds share structural similarities with 7-fluoro-1H-indazol-5-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1H-IndazoleLacks fluorine and amine groupsDifferent reactivity due to missing functional groups
2H-IndazoleTautomeric form with distinct stabilityExhibits different chemical properties
5-Fluoro-1H-indazoleSimilar structure but lacks amine groupAffects biological activity significantly
6-Fluoro-1H-indazolContains a fluorine atom at position 6Different pharmacological profiles

Uniqueness

The uniqueness of 7-fluoro-1H-indazol-5-amine lies in its combination of both fluorine and amine functional groups, which enhance its reactivity and biological properties compared to other indazole derivatives. This makes it a versatile compound in various scientific and industrial applications .

Indazoles, bicyclic aromatic compounds containing a pyrazole ring fused to a benzene ring, were first synthesized in the late 19th century. Early methods relied on the Davis-Beirut reaction, which involved the cyclization of o-nitrobenzyl derivatives under basic conditions. The discovery of natural indazole alkaloids, such as nigellicine and nigeglanine from Nigella sativa, spurred interest in their synthetic analogs. By the mid-20th century, indazoles gained traction in drug development due to their structural similarity to purines and pyrimidines.

Modern synthesis strategies emphasize atom economy and regioselectivity. For example, rhodium(III)-catalyzed C–H bond functionalization allows direct access to N-aryl-2H-indazoles, bypassing traditional multi-step routes. The introduction of fluorine into indazole frameworks, as seen in 7-fluoro-1H-indazol-5-amine, represents a recent milestone driven by the demand for bioisosteres in medicinal chemistry.

Retrosynthetic Analysis of Indazole Core Assembly

The retrosynthetic analysis of 7-fluoro-1H-indazol-5-amine requires strategic disconnection of the indazole core structure to identify accessible synthetic precursors. The indazole ring system can be constructed through several key bond-forming strategies that form the nitrogen-nitrogen bond characteristic of this heterocyclic framework [1] [2].

The primary retrosynthetic disconnection involves breaking the nitrogen-nitrogen bond within the indazole core, leading to precursors containing appropriately substituted benzene rings with nitrogen functionalities. For 7-fluoro-1H-indazol-5-amine, the retrosynthetic strategy typically involves two major approaches: the cyclization of 2-hydrazinobenzonitrile derivatives or the nitrogen-nitrogen bond formation from aminomethyl-phenylamines [3] [4].

The first approach utilizes 2-fluorobenzaldehyde as a starting material, which undergoes condensation with hydrazine hydrate under reflux conditions to form the indazole core. This method, described for fluoro-indazole synthesis, involves stirring 2-fluorobenzaldehyde with hydrazine hydrate for 12-48 hours at reflux temperature, followed by aqueous workup and purification [5]. The reaction proceeds through intermediate formation of a hydrazone, which subsequently cyclizes via intramolecular nucleophilic attack to establish the indazole ring system.

Alternative retrosynthetic strategies involve transition metal-catalyzed cyclization reactions. Recent developments in indazole synthesis have demonstrated the utility of copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes, which provides access to substituted indazoles through coordination of the copper catalyst to both the alkyne and nitrogen atoms of the azo group [6]. This approach offers advantages in terms of shorter reaction times and the requirement of only catalytic amounts of copper.

The nitrogen-nitrogen bond formation can also be achieved through oxidative cyclization pathways. Recent work has demonstrated the synthesis of indazoles from readily available 2-aminomethyl-phenylamines via nitrogen-nitrogen bond-forming oxidative cyclization [4]. This method provides access to various substituted indazoles in different tautomeric forms, offering flexibility in synthetic design.

For the specific case of 7-fluoro-1H-indazol-5-amine, the retrosynthetic analysis suggests starting from appropriately substituted fluorinated benzene derivatives. The fluorine substitution at the 7-position can be introduced either through direct fluorination of the pre-formed indazole core or through cyclization of fluorine-containing precursors. The amino group at the 5-position can be installed through reduction of corresponding nitro precursors or through nucleophilic aromatic substitution methodologies.

Fluorination Techniques for Aromatic Systems

The incorporation of fluorine atoms into aromatic systems represents a critical transformation in the synthesis of 7-fluoro-1H-indazol-5-amine. Fluorination techniques for aromatic systems have evolved significantly, offering multiple pathways for introducing fluorine substituents with high selectivity and efficiency [7] [8].

Electrophilic Fluorination Strategies

Electrophilic fluorination has emerged as a powerful methodology for introducing fluorine atoms into electron-rich aromatic systems. The development of stable, practical electrophilic fluorinating reagents has revolutionized this field, with nitrogen-fluorine bond-containing reagents proving most effective [9] [10].

Selectfluor, formally known as 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), represents the most widely utilized electrophilic fluorinating agent. This reagent is a highly stable, practically non-hygroscopic crystalline solid that offers exceptional safety and ease of use compared to traditional fluorinating agents [10]. The versatility of Selectfluor extends beyond simple fluorination, as it serves as a powerful electrophilic fluorine donor for alpha-fluorination of carbonyl functionalities and enables fluorination of aromatic compounds under mild conditions.

The mechanism of electrophilic fluorination with Selectfluor involves nucleophilic attack of the aromatic substrate on the electrophilic fluorine center, followed by deprotonation to restore aromaticity. Recent mechanistic studies have established that the reaction proceeds through an S_N2-type mechanism rather than a single-electron transfer process, as evidenced by the similar yields obtained with aryl Grignard reagents and aryllithiums despite their different tendencies toward single-electron transfer [9].

N-fluorobenzenesulfonimide (NFSI) represents another important class of electrophilic fluorinating agents. This reagent offers complementary reactivity to Selectfluor and has been successfully employed in the fluorination of various aromatic substrates. The activation of electrophilic fluorinating reagents has been further enhanced through the development of novel activation strategies, including the use of nitromethane as a Lewis base activator [11].

The nitromethane-activated fluorination protocol represents a significant advancement in electrophilic fluorination methodology. This approach utilizes nitromethane as an efficient Lewis base to activate electrophilic fluorination reagents, stabilizing carbocation intermediates and enhancing the overall efficiency of the fluorination process [11]. This method has demonstrated broad applicability for various types of electrophilic fluorination reactions, offering mild reaction conditions and high regioselectivity.

Transition Metal-Mediated C-F Bond Formation

Transition metal-mediated carbon-fluorine bond formation has emerged as a powerful complementary approach to electrophilic fluorination, particularly for substrates that are not amenable to electrophilic conditions. These methodologies leverage the unique properties of transition metals to facilitate carbon-fluorine bond formation under controlled conditions [12] [13].

Palladium-catalyzed fluorination represents one of the most developed areas within transition metal-mediated fluorination chemistry. These reactions typically involve the use of aryl halides or triflates as substrates, with palladium catalysts facilitating the carbon-fluorine bond formation in the presence of fluoride sources. The palladium-catalyzed approach offers high regioselectivity and functional group tolerance, making it particularly valuable for complex molecule synthesis [12].

The mechanism of palladium-catalyzed fluorination involves oxidative addition of the aryl halide to the palladium center, followed by ligand exchange with fluoride and subsequent reductive elimination to form the carbon-fluorine bond. The challenge in this transformation lies in the thermodynamically unfavorable nature of carbon-fluorine reductive elimination from palladium, which has led to the development of specialized ligand systems and reaction conditions to promote this step.

Copper-catalyzed fluorination methodologies have gained significant attention due to their cost-effectiveness and scalability. These reactions typically involve copper catalysts in combination with aryl halides or boronic acids, providing an economical alternative to palladium-based systems. The copper-catalyzed approach has been successfully applied to the synthesis of various fluorinated aromatics, including heterocyclic systems [13].

Recent developments in transition metal-mediated fluorination have focused on the activation of carbon-fluorine bonds in addition to their formation. The cleavage of carbon-fluorine bonds by transition metal complexes has provided insights into the energetics and mechanism of these transformations. Studies have shown that the outcome of competition between carbon-fluorine and carbon-hydrogen bond activation is strongly metal-dependent and regioselective, with ortho-fluorine substituents generally controlling regioselectivity and making carbon-hydrogen activation more energetically favorable [13].

Amino Group Introduction Methodologies

The introduction of amino groups into aromatic systems represents a fundamental transformation in organic synthesis, particularly relevant for the preparation of 7-fluoro-1H-indazol-5-amine. Multiple methodologies have been developed for amino group installation, each offering distinct advantages depending on the substrate and desired selectivity [14] [15].

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution represents one of the most direct and widely utilized methods for introducing amino groups into aromatic systems. This methodology involves the displacement of a leaving group on an aromatic ring by an amino nucleophile, typically proceeding through an addition-elimination mechanism [16] [15].

The efficiency of nucleophilic aromatic substitution depends critically on the electronic nature of the aromatic substrate. Electron-withdrawing substituents activate the aromatic ring toward nucleophilic attack by stabilizing the negatively charged intermediate formed during the reaction. The presence of electron-withdrawing groups such as nitro, cyano, or carbonyl functionalities in ortho or para positions relative to the leaving group significantly enhances the reaction rate and yield [16].

The mechanism of nucleophilic aromatic substitution proceeds through formation of a Meisenheimer complex, a negatively charged intermediate where the nucleophile has added to the aromatic ring. This intermediate is stabilized by electron-withdrawing substituents through resonance effects. The subsequent elimination of the leaving group restores aromaticity and completes the substitution process [16].

For the synthesis of fluorinated indazole derivatives, nucleophilic aromatic substitution can be particularly effective when the substrate contains appropriate activating groups. The reaction conditions typically involve heating the aryl halide with an amine nucleophile in the presence of a base, such as potassium carbonate, in polar solvents like ethanol or dimethyl sulfoxide. Reaction times generally range from 8-24 hours at reflux temperature, with yields typically falling in the 60-90% range [15].

Recent developments in nucleophilic aromatic substitution have focused on expanding the scope of suitable substrates through the development of photoredox-catalyzed methods. These approaches enable the fluorination of electron-rich arenes through cation radical-accelerated nucleophilic aromatic substitution, effectively reversing the traditional polarity requirements for this transformation [17]. This methodology operates under mild conditions and demonstrates compatibility with various nucleofuges, offering improved access to fluorinated aromatic compounds.

Reductive Amination Pathways

Reductive amination represents an alternative approach for amino group introduction, particularly useful when the aromatic substrate contains appropriate carbonyl functionalities. This methodology involves the formation of an imine or enamine intermediate, followed by reduction to yield the corresponding amine [18] [19].

The reductive amination process typically begins with the condensation of an aromatic aldehyde or ketone with an amine nucleophile to form an imine intermediate. This condensation reaction is often facilitated by the removal of water, either through azeotropic distillation or the use of dehydrating agents. The subsequent reduction of the imine can be achieved using various reducing agents, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation [18].

For indazole synthesis, reductive amination has been successfully employed in the preparation of N-alkylated indazole derivatives. A notable example involves the use of isobutyraldehyde to introduce isobutyl groups through a formal reductive amination process. This approach utilizes a two-step process involving initial enamine condensation followed by hydrogenation, with exclusive N1 selectivity observed during the enamine formation step [18] [19].

The mechanism of reductive amination in indazole systems involves reversible equilibria between various intermediates, including the starting indazole, aminal pseudo-dimers, and the desired enamine product. The reaction conditions must be carefully controlled to favor the formation of the desired product while minimizing side reactions. The use of excess aldehyde and effective water removal has been identified as essential for maximizing conversion and minimizing unwanted side products [19].

Recent advances in reductive amination methodology have focused on the development of more efficient catalytic systems and improved selectivity. Metal-catalyzed hydrogenation using platinum or palladium catalysts has proven highly effective for the reduction step, providing full conversion while minimizing side reactions such as dehalogenation of aromatic halides [18].

Green Chemistry Approaches in Indazole Synthesis

The application of green chemistry principles to indazole synthesis has become increasingly important as the field moves toward more sustainable and environmentally friendly methodologies. These approaches focus on minimizing waste generation, reducing energy consumption, and eliminating the use of toxic solvents and reagents [20] [21].

Solvent-Free Reaction Optimization

Solvent-free reaction conditions represent one of the most direct applications of green chemistry principles to indazole synthesis. These methodologies eliminate the need for organic solvents, thereby reducing waste generation, minimizing environmental impact, and often improving reaction efficiency [22] [23].

The development of solvent-free indazole synthesis has been particularly successful in multicomponent reactions and cyclization processes. Recent work has demonstrated the synthesis of triazolo[1,2-a]indazole derivatives using a functionalized graphene oxide catalyst under solvent-free conditions. This approach achieved excellent yields (up to 93%) with significantly reduced reaction times compared to traditional solvent-based methods [23].

The optimization of solvent-free conditions requires careful consideration of reaction parameters, including temperature, catalyst loading, and substrate ratios. Studies have shown that solvent-free conditions often lead to higher product concentrations and simplified workup procedures, as the absence of solvents eliminates the need for solvent removal and purification steps [23].

Mechanochemical synthesis represents an important subset of solvent-free methodologies, utilizing mechanical energy to drive chemical transformations. Ball milling and grinding techniques have been successfully applied to indazole synthesis, offering enhanced reaction rates and new selectivities compared to traditional solution-phase methods. These approaches are particularly valuable for solid-state reactions and can often access reaction pathways that are not available under conventional conditions [22].

The environmental benefits of solvent-free indazole synthesis extend beyond waste reduction. These methods often operate at lower temperatures and shorter reaction times, resulting in reduced energy consumption. Additionally, the elimination of organic solvents removes concerns about solvent toxicity, flammability, and disposal costs [21].

Energy-Efficient Catalytic Systems

The development of energy-efficient catalytic systems represents another crucial aspect of green chemistry applications in indazole synthesis. These systems focus on reducing the energy requirements for chemical transformations while maintaining or improving reaction efficiency and selectivity [24] [25].

Microwave-assisted synthesis has emerged as a powerful tool for energy-efficient indazole preparation. Microwave irradiation provides rapid and uniform heating, often reducing reaction times by factors of 10-100 compared to conventional heating methods. This technology has been successfully applied to various indazole-forming reactions, including cyclization processes and multicomponent reactions [22].

The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules, leading to rapid internal heating of the reaction mixture. This process is more energy-efficient than conventional heating methods, as energy is directly transferred to the reaction components rather than heating the entire reaction vessel and surroundings [22].

Photocatalytic approaches represent another important class of energy-efficient catalytic systems. These methodologies utilize light energy to drive chemical transformations, often operating at room temperature and under mild conditions. Recent developments have demonstrated the successful application of photocatalysis to heterocycle synthesis, including indazole derivatives [24] [21].

The development of hybrid catalytic systems has shown particular promise for energy-efficient indazole synthesis. These systems combine multiple catalytic components to achieve transformations that would be difficult or impossible with single-component systems. For example, binary and ternary hybrid catalysis systems have been developed for acceptorless dehydrogenation reactions, enabling hydrogen release from nitrogen-heterocycles under mild conditions [24].

Electrochemical synthesis represents an emerging area of energy-efficient catalysis that has potential applications in indazole synthesis. These methods use electrical energy to drive chemical transformations, often avoiding the need for stoichiometric oxidants or reductants. Electrochemical approaches offer high selectivity and precise control over reaction conditions, making them attractive for complex heterocycle synthesis [21].

The integration of flow chemistry principles with energy-efficient catalytic systems has led to further improvements in indazole synthesis. Continuous flow reactors offer better heat and mass transfer compared to batch processes, allowing for more efficient reactions and reduced energy consumption. The smaller reaction volumes and improved mixing in flow systems also enhance safety when handling hazardous materials [21].

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

151.05457537 g/mol

Monoisotopic Mass

151.05457537 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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